molecular formula C63H92N12O18 B579134 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate CAS No. 17914-39-5

1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate

Cat. No.: B579134
CAS No.: 17914-39-5
M. Wt: 1305.495
InChI Key: IHYQBZDCWABHAZ-NNLZCBONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is a member of the actinomycin family of antibiotics, which are produced by various species of the genus Streptomyces. These compounds are known for their potent antimicrobial and anticancer properties. This compound, like other actinomycins, is characterized by its phenoxazone chromophore and cyclic peptide lactone side chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is typically isolated from cultures of Streptomyces species. The production process involves the fermentation of the Streptomyces strain in a suitable medium, followed by extraction and purification of the compound. The fermentation conditions, such as pH, temperature, and nutrient composition, are optimized to maximize the yield of actinomycin C2a acid .

Industrial Production Methods

Industrial production of actinomycin C2a acid follows similar principles but on a larger scale. The fermentation process is carried out in bioreactors, and the compound is extracted using organic solvents. The purification process involves techniques such as column chromatography and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions of actinomycin C2a acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products

The major products formed from the reactions of actinomycin C2a acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the chemical properties and reactions of actinomycins.

    Biology: this compound is employed in research on bacterial resistance and the mechanisms of antibiotic action.

    Medicine: The compound is investigated for its potential use in cancer therapy due to its ability to inhibit DNA and RNA synthesis.

    Industry: This compound is used in the development of new antibiotics and anticancer drugs

Mechanism of Action

1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The compound’s ability to bind to DNA and inhibit RNA synthesis makes it a potent antimicrobial and anticancer agent .

Comparison with Similar Compounds

1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is similar to other actinomycins, such as actinomycin D and actinomycin X2. it has unique structural features that distinguish it from these compounds. For example, actinomycin C2a acid has different cyclic peptide side chains compared to actinomycin D, which may result in variations in its biological activity and potency .

List of Similar Compounds

Properties

CAS No.

17914-39-5

Molecular Formula

C63H92N12O18

Molecular Weight

1305.495

IUPAC Name

1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate

InChI

InChI=1S/C63H92N12O18/c1-17-31(8)46(69-55(82)43(65)35(12)77)59(86)75-25-19-21-38(75)57(84)71(14)26-39(78)72(15)49(29(4)5)62(89)92-60(87)36-23-22-32(9)52-47(36)67-48-41(44(66)51(80)33(10)53(48)91-52)61(88)93-63(90)50(30(6)7)73(16)40(79)27-70(13)56(83)37-20-18-24-74(37)58(85)45(28(2)3)68-54(81)42(64)34(11)76/h22-23,28-31,34-35,37-38,42-43,45-46,49-50,76-77H,17-21,24-27,64-66H2,1-16H3,(H,68,81)(H,69,82)/t31-,34+,35+,37-,38-,42-,43-,45+,46+,49-,50-/m0/s1

InChI Key

IHYQBZDCWABHAZ-NNLZCBONSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.